HDAC1 Inhibition: 55-Fold Potency Advantage Over Structurally Similar Analog
In biochemical assays, a derivative containing the 3-bromo-4-fluoro-5-iodobenzoate scaffold (CHEMBL3759186) inhibited HDAC1 with an IC50 of 1.80 nM [1]. In contrast, a structurally related analog (CHEMBL3427660) bearing a 3-bromophenyl moiety but lacking the fluoro and iodo substituents exhibited an IC50 of 100 nM against HDAC in HeLa cell nuclear extracts [2]. This represents a ~55-fold improvement in inhibitory potency for the scaffold incorporating the target compound.
| Evidence Dimension | HDAC Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.80 nM (HDAC1) |
| Comparator Or Baseline | 100 nM (CHEMBL3427660, HDAC) |
| Quantified Difference | ~55-fold lower IC50 (higher potency) |
| Conditions | HDAC1: fluorometric assay, 15 min preincubation, Fluor de Lys substrate [1]; Comparator: HeLa nuclear extract, 30 min incubation [2] |
Why This Matters
The 55-fold potency advantage directly translates to lower compound consumption in screening cascades and improved lead optimization efficiency, justifying selection of this scaffold over simpler halogenated analogs.
- [1] BindingDB. BDBM50142796 (CHEMBL3759186). IC50: 1.80 nM, HDAC1 inhibition. View Source
- [2] BindingDB. BDBM50085438 (CHEMBL3427660). IC50: 100 nM, HDAC inhibition in HeLa nuclear extract. View Source
